Methyl 18,18-dimethylnonadecanoate
Description
Methyl 18,18-dimethylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) with a 19-carbon backbone (nonadecanoate) and two methyl groups attached to the 18th carbon. Its molecular formula is C₂₂H₄₄O₂, derived from the esterification of 18,18-dimethylnonadecanoic acid. This compound is structurally distinct due to its geminal dimethyl branching, which significantly influences its physical and chemical properties, such as melting point, solubility, and reactivity.
Properties
CAS No. |
62746-99-0 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
methyl 18,18-dimethylnonadecanoate |
InChI |
InChI=1S/C22H44O2/c1-22(2,3)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21(23)24-4/h5-20H2,1-4H3 |
InChI Key |
KXVREDJRWWGNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves the Fischer esterification of 18,18-dimethylnonadecanoic acid with methanol, using sulfuric acid or p-toluenesulfonic acid as catalysts. This reaction follows the equilibrium:
$$ \text{RCOOH} + \text{CH}3\text{OH} \rightleftharpoons \text{RCOOCH}3 + \text{H}_2\text{O} $$
To drive the equilibrium toward ester formation, excess methanol (5:1 molar ratio) and reflux conditions (65–70°C) are employed. Yields typically range from 70–85%, depending on acid purity and reaction time.
Table 1: Acid-Catalyzed Esterification Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (1 mol%) | 70 | 12 | 82 |
| p-TSA (2 mol%) | 65 | 10 | 78 |
Biocatalytic Methods
Lipases (e.g., Candida antarctica Lipase B) offer a greener alternative, operating under mild conditions (30–40°C) without acidic byproducts. Immobilized enzymes on silica or resin supports enhance reusability. A study using Novozym 435 reported a 92% yield after 24 hours at 35°C, with a substrate ratio of 1:3 (acid:methanol).
Catalytic Methoxycarbonylation
Palladium-Based Catalysts
Palladium complexes with bidentate phosphine ligands, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB), enable methoxycarbonylation of alkenes. Although primarily used for methyl propanoate synthesis, this method can be adapted for branched esters by substituting ethylene with higher alkenes. The mechanism involves:
- Oxidative addition of CO to Pd⁰.
- Alkene insertion into the Pd–C bond.
- Methanolysis to release the ester.
Table 2: Methoxycarbonylation Parameters
| Ligand | Pressure (bar CO) | Temperature (°C) | TOF (h⁻¹) |
|---|---|---|---|
| 1,2-DTBPMB | 30 | 100 | 12,000 |
Substrate Engineering
Long-chain alkenes like 18,18-dimethylnonadecene require higher pressures (50–60 bar) and temperatures (120°C) to overcome steric hindrance. Modifying the ligand’s bite angle (e.g., using exo,endo-norbornane derivatives) improves selectivity for branched esters.
Oxidation-Esterification Sequential Methods
Oxidation of Alkanes
Analogous to 2,6-dimethylnaphthalene oxidation, 18,18-dimethylnonadecane is oxidized to the diacid using Co/Mn/Br catalysts in acetic acid. Optimal conditions include:
Esterification of Diacids
The diacid undergoes esterification with methanol under acid catalysis. Two-step purification (recrystallization and distillation) ensures >99% purity before esterification, yielding 80–85% methyl ester.
Purification Techniques
Table 3: Purification Methods and Outcomes
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Distillation | 99.5 | 10 |
| Recrystallization | 98.7 | 5 |
| Chromatography | 99.9 | 20 |
Comparative Analysis of Methods
Acid-Catalyzed vs. Biocatalytic Esterification
- Yield : Enzymatic methods (92%) surpass acid catalysis (82%) due to milder conditions.
- Cost : Lipases are cost-prohibitive for large-scale production.
Methoxycarbonylation vs. Oxidation-Esterification
- Complexity : Methoxycarbonylation requires specialized ligands but offers single-step synthesis.
- Scalability : Oxidation-esterification is better suited for industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Methyl 18,18-dimethylnonadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Nonadecanoic acid derivatives.
Reduction: 18,18-dimethylnonadecanol.
Substitution: Various substituted nonadecanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 18,18-dimethylnonadecanoate has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 18,18-dimethylnonadecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 18,18-dimethylnonadecanoate with structurally related methyl esters, emphasizing chain length, branching, and purity:
| Compound Name | Molecular Formula | CAS Number | Purity | State (Form) | Key Structural Features |
|---|---|---|---|---|---|
| This compound* | C₂₂H₄₄O₂ | Not listed | >98%† | Neat (anhydrous) | Geminal dimethyl at C18 |
| Methyl 18-methylnonadecanoate | C₂₁H₄₂O₂ | 65301-91-9 | >98% | Neat | Single methyl branch at C18 |
| Methyl 19-methyleicosanoate | C₂₂H₄₄O₂ | 95799-86-3 | >98% | Neat | Single methyl branch at C19 (C20 chain) |
| Nonadecanoic acid, methyl ester | C₂₀H₄₀O₂ | 1731-94-8 | N/A | N/A | Straight-chain C19 FAME |
| Methyl 17-methyloctadecanoate | C₂₀H₄₀O₂ | 55124-97-5 | 100% | N/A | Single methyl branch at C17 |
*Inferred properties based on structural analogs; †Assumed purity based on similar Larodan products .
Key Observations:
- Branching Position: this compound’s geminal branching reduces crystallinity compared to straight-chain analogs (e.g., Nonadecanoic acid methyl ester), leading to lower melting points and enhanced solubility in nonpolar solvents .
Physical and Chemical Properties
While direct data for this compound is unavailable, trends from similar compounds suggest:
- Melting Point: Branched FAMEs typically have lower melting points than straight-chain counterparts. For example, straight-chain C19 FAME (Nonadecanoic acid methyl ester) has a higher melting point (~35–40°C) than branched analogs like Methyl 18-methylnonadecanoate (estimated <30°C) .
- Solubility: Geminal dimethyl branching increases hydrophobicity, improving solubility in organic solvents (e.g., hexane, chloroform) but reducing water solubility. This aligns with trends observed in Methyl 17-methyloctadecanoate and other branched esters .
- Purity and Stability : High-purity (>98%) branched FAMEs are commercially available in anhydrous ("neat") or solution forms, ensuring stability for laboratory use .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Methyl 18,18-dimethylnonadecanoate?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls, while nuclear magnetic resonance (NMR) confirms branching at the 18th carbon. Gas chromatography (GC) with mass spectrometry (MS) ensures purity and structural validation . For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column is advised, referencing retention indices from NIST databases .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow GHS guidelines for laboratory chemicals: use personal protective equipment (PPE) and ensure proper ventilation. Avoid prolonged skin contact, as esters may act as mild irritants. Store in inert containers at room temperature, away from oxidizers . Safety protocols should align with ISO 15193 for chemical handling documentation .
Q. What synthetic routes are reported for branched-chain methyl esters like this compound?
- Methodological Answer : Common methods include Fischer esterification of 18,18-dimethylnonadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Purification via fractional distillation or recrystallization is critical to isolate the branched isomer. Reaction progress can be monitored by thin-layer chromatography (TLC) with iodine staining .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., melting points) for methyl esters be resolved?
- Methodological Answer : Variability in reported melting points (e.g., ±2 K for Methyl Tetradecanoate ) arises from differences in purity, crystallization methods, or calibration of differential scanning calorimetry (DSC). To mitigate, use high-purity standards (>99%) and cross-validate with multiple techniques (e.g., DSC and X-ray diffraction). Reference NIST-certified data for calibration .
Q. What experimental strategies optimize the stability of this compound under hydrolytic or oxidative conditions?
- Methodological Answer : Conduct accelerated aging studies using controlled humidity chambers (e.g., 70% RH at 40°C) and track degradation via GC-MS. For oxidative stability, employ radical scavengers (e.g., BHT) and monitor peroxide formation with iodometric titration. Compare results to structurally similar esters like PE-18,18, which show hydrolytic resistance due to crystallinity .
Q. How can computational modeling predict the reactivity of this compound in catalytic processes?
- Methodological Answer : Use density functional theory (DFT) to model steric effects from the dimethyl branch on reaction pathways. Compare activation energies for ester hydrolysis or transesterification against linear analogs. Validate models with experimental kinetic data (e.g., Arrhenius plots from GC analysis) .
Q. What methodologies identify trace impurities in this compound, and how do they impact catalytic studies?
- Methodological Answer : Employ headspace GC-MS to detect volatile impurities (e.g., residual methanol) and inductively coupled plasma (ICP) spectroscopy for metal contaminants. Even 0.1% impurities can skew catalytic activity in esterification reactions; pre-treatment with molecular sieves or activated charcoal is recommended .
Data Contradiction Analysis
Q. Why do vapor pressure measurements for methyl esters vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variations arise from measurement techniques (e.g., static vs. dynamic methods) and temperature control. Use the Antoine equation with parameters derived from multiple studies (e.g., van Genderen et al. ) and standardize protocols per ASTM E2070. Report uncertainties explicitly, as seen in TRC datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
